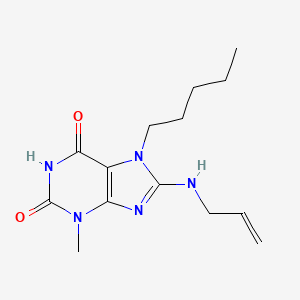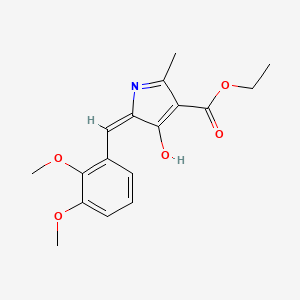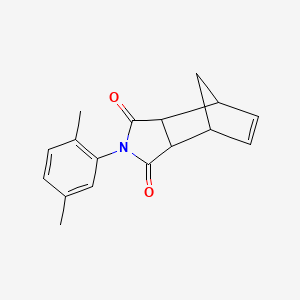![molecular formula C20H22FN3S B15031939 N,N-diethyl-N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B15031939.png)
N,N-diethyl-N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is a complex organic compound that features a thiazole ring substituted with a fluoromethylphenyl group and a benzene ring substituted with diethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thiourea under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the fluoromethylphenyl group.
The final step involves the coupling of the functionalized thiazole with N,N-diethyl-p-phenylenediamine. This coupling reaction can be facilitated by using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoromethylphenyl group can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N1-DIETHYL-N4-[4-(4-CHLORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE
- N1,N1-DIETHYL-N4-[4-(4-BROMO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE
Uniqueness
The uniqueness of N1,N1-DIETHYL-N4-[4-(4-FLUORO-3-METHYLPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE lies in the presence of the fluoromethylphenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C20H22FN3S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
4-N,4-N-diethyl-1-N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C20H22FN3S/c1-4-24(5-2)17-9-7-16(8-10-17)22-20-23-19(13-25-20)15-6-11-18(21)14(3)12-15/h6-13H,4-5H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
LWYRQRGSLIIBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15031859.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide](/img/structure/B15031870.png)
![4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15031879.png)



![3-(4-Chloro-2-methylphenoxy)-4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B15031901.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B15031909.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15031916.png)

![2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15031924.png)
![1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031940.png)


